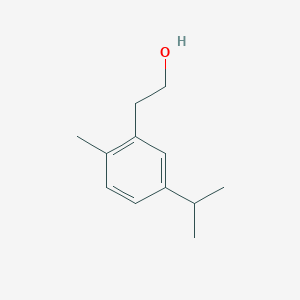
2-(5-Isopropyl-2-methylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Isopropyl-2-methylphenyl)ethanol is an organic compound with the molecular formula C12H18O. It is a derivative of thymol, a monoterpene phenol found in the essential oils of various plants such as thyme. This compound is known for its aromatic properties and is used in various applications due to its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Isopropyl-2-methylphenyl)ethanol typically involves the alkylation of thymol. One common method is the reaction of thymol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
化学反应分析
Types of Reactions
2-(5-Isopropyl-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: The major products include 2-(5-Isopropyl-2-methylphenyl)acetaldehyde or 2-(5-Isopropyl-2-methylphenyl)acetone.
Reduction: The major product is 2-(5-Isopropyl-2-methylphenyl)ethane.
Substitution: The major products include 2-(5-Isopropyl-2-methylphenyl)ethyl chloride or 2-(5-Isopropyl-2-methylphenyl)ethylamine.
科学研究应用
2-(5-Isopropyl-2-methylphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is being conducted on its potential use as an anti-inflammatory and analgesic agent.
Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 2-(5-Isopropyl-2-methylphenyl)ethanol involves its interaction with cellular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic ring can interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
Similar Compounds
Thymol: 2-Isopropyl-5-methylphenol, a precursor to 2-(5-Isopropyl-2-methylphenyl)ethanol.
Carvacrol: 2-Methyl-5-isopropylphenol, an isomer of thymol with similar properties.
Menthol: 2-Isopropyl-5-methylcyclohexanol, a compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
4389-64-4 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
2-(2-methyl-5-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18O/c1-9(2)11-5-4-10(3)12(8-11)6-7-13/h4-5,8-9,13H,6-7H2,1-3H3 |
InChI 键 |
ROEYRLSDTVQQEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



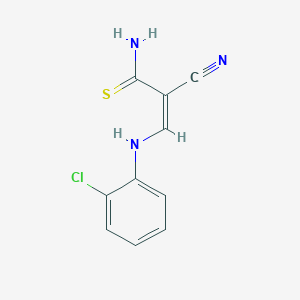
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
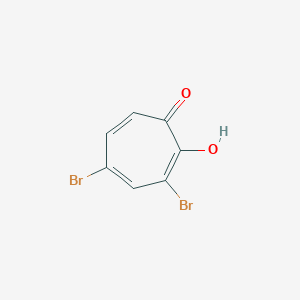
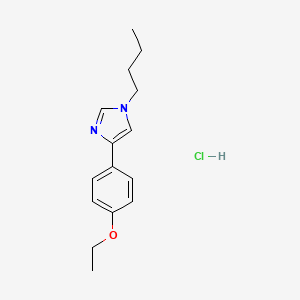
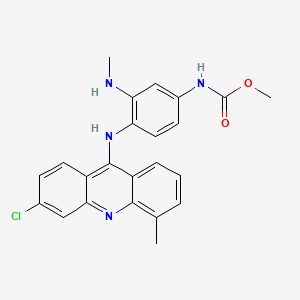
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
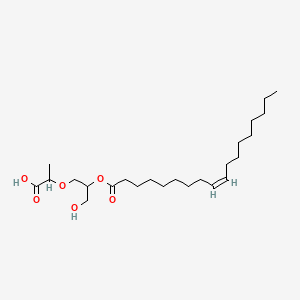
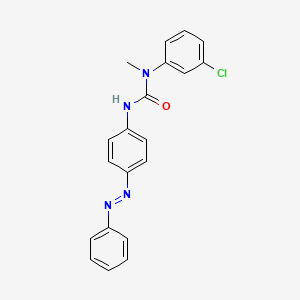

![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)

![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)
